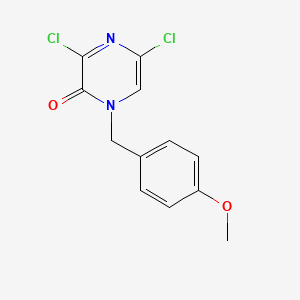

1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one

Vue d'ensemble

Description

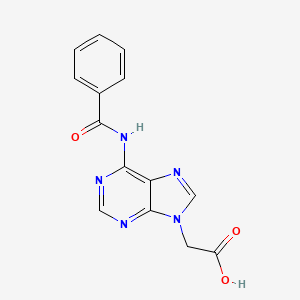

1-(4-Methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one, often abbreviated as 1-MBPCP, is a synthetic pyrazine compound that has been studied for its potential applications in synthetic organic chemistry. It has been used in a number of research studies, such as those involving heterocyclic chemistry, organic synthesis, and the development of new drugs.

Applications De Recherche Scientifique

Structural Characterization and Molecular Arrangement

The compounds related to 1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one show interesting structural properties. For instance, derivatives like 2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene demonstrate centrosymmetric and S-shaped structures, with benzene ring substituents almost perpendicular to the plane of the central pyrazine ring. The molecules exhibit a herringbone arrangement in crystal structures, indicative of potential applications in materials science and crystallography (Gasser & Stoeckli-Evans, 2004).

Anticancer Activity

Compounds synthesized from this compound derivatives have been evaluated for their anticancer properties. For example, certain 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have demonstrated significant anticancer activity against a panel of cell lines derived from various cancer types (Bekircan et al., 2008).

Nucleoside Analogue Synthesis

This compound serves as an intermediate in the synthesis of nucleoside analogues. A process involving Sonogashira coupling reaction, followed by silver-catalyzed cyclization and subsequent reactions, leads to the formation of a library of nucleoside analogues, highlighting its utility in drug development and synthetic chemistry (Ermolat’ev et al., 2007).

Cytotoxicity Studies

Derivatives like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their related compounds have been synthesized and tested for in vitro cytotoxic activity against specific cell lines, suggesting potential therapeutic applications (Hassan et al., 2014).

Versatile Synthesis of Pyrazine Derivatives

The compound is crucial for synthesizing asymmetrically substituted pyrazines. It enables the orthogonal introduction of substituents, showcasing its versatility in organic synthesis and the potential for creating various biologically active molecules (Mehta et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

3,5-dichloro-1-[(4-methoxyphenyl)methyl]pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-18-9-4-2-8(3-5-9)6-16-7-10(13)15-11(14)12(16)17/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKUSSSGPZHYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(N=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573356 | |

| Record name | 3,5-Dichloro-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393860-82-7 | |

| Record name | 3,5-Dichloro-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

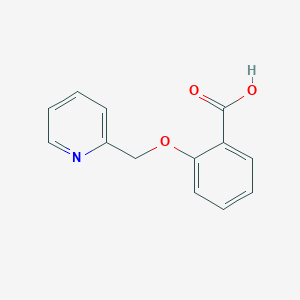

![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)

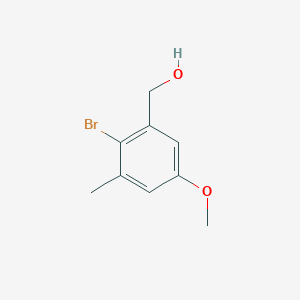

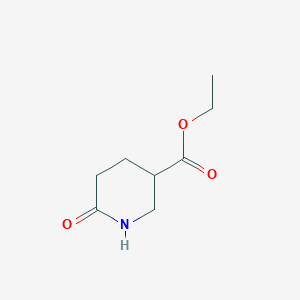

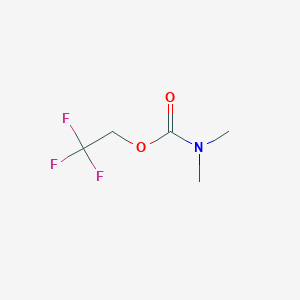

![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)

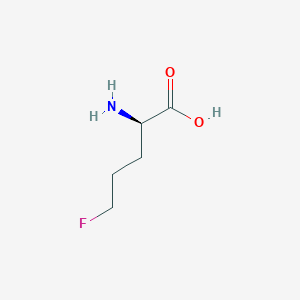

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)